3-Methoxy-N-methyldesloratadine
Overview
Description
3-Methoxy-N-methyldesloratadine is a chemical compound with the molecular formula C21H23ClN2O and a molecular weight of 354.87. It is a derivative of desloratadine, which is a second-generation tricyclic antihistamine used to treat allergic conditions. This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-N-methyldesloratadine involves several steps, starting from desloratadine. The key steps include:
Methylation: Desloratadine is subjected to methylation using methyl iodide in the presence of a base such as potassium carbonate.
Methoxylation: The resulting product is then treated with methoxy reagents under controlled conditions to introduce the methoxy group at the desired position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-N-methyldesloratadine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3-Methoxy-N-methyldesloratadine is used extensively in scientific research, particularly in the fields of:
Chemistry: As a reference standard in analytical chemistry for method development and validation.
Biology: In studies involving receptor binding and signal transduction pathways.
Medicine: For investigating the pharmacokinetics and pharmacodynamics of antihistamines.
Industry: In the development of new antihistamine drugs and related compounds
Mechanism of Action
The mechanism of action of 3-Methoxy-N-methyldesloratadine is similar to that of desloratadine. It acts as a selective and peripheral H1-antagonist, competing with free histamine for binding at H1-receptors in various tissues such as the gastrointestinal tract, uterus, large blood vessels, and bronchial smooth muscle. This action blocks the effects of endogenous histamine, providing relief from allergic symptoms .
Comparison with Similar Compounds
Similar Compounds
Desloratadine: The parent compound, used as an antihistamine.
Loratadine: Another second-generation antihistamine, from which desloratadine is derived.
Fexofenadine: A similar antihistamine with a different chemical structure but similar pharmacological effects.
Uniqueness
3-Methoxy-N-methyldesloratadine is unique due to the presence of the methoxy and methyl groups, which may confer different pharmacokinetic properties compared to its parent compound, desloratadine. These modifications can affect its binding affinity, metabolic stability, and overall efficacy .
Properties
IUPAC Name |
13-chloro-6-methoxy-2-(1-methylpiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O/c1-24-9-7-14(8-10-24)20-19-6-5-17(22)11-15(19)3-4-16-12-18(25-2)13-23-21(16)20/h5-6,11-13H,3-4,7-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONYKRGLBQBBZDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=C2C3=C(CCC4=C2N=CC(=C4)OC)C=C(C=C3)Cl)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30592923 | |
Record name | 8-Chloro-3-methoxy-11-(1-methylpiperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30592923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
165739-72-0 | |
Record name | 8-Chloro-6,11-dihydro-3-methoxy-11-(1-methyl-4-piperidinylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=165739-72-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Chloro-3-methoxy-11-(1-methylpiperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30592923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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